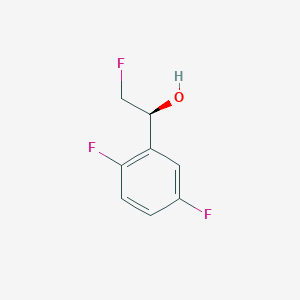

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

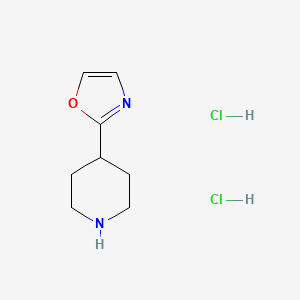

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol, also known as DFPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFPE is a chiral molecule that has two enantiomers, (S)-DFPE and (R)-DFPE, with (S)-DFPE being the biologically active form.

Applications De Recherche Scientifique

Microwave Assisted Fluorination

A microwave (MW) assisted fluorination technique has been developed for the fluorination of 1-arylethanones, including compounds similar to (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol. This method utilizes Selectfluor™, leading to a reduction in reaction time and reagent consumption, demonstrating a more efficient synthesis pathway for fluorinated compounds (Thvedt et al., 2009).

Synthesis of Voriconazole

The synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent, involves the addition of a metalloethyl derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process highlights the importance of the stereochemistry, which is similar to the compound of interest, showcasing the application in pharmaceutical synthesis (Butters et al., 2001).

Intramolecular Hydrogen Bonding in Fluoroethanols

Studies on 2-fluoroethanol show a strong preference for the gauche conformation due to intramolecular hydrogen bonding. This research provides insight into the behavior of fluoroethanols, which may be relevant for understanding the properties and reactivity of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol (Griffith & Roberts, 1974).

Synthesis and Anticancer Activity

Compounds similar to (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol have been synthesized and shown to possess anticancer activity. Specifically, certain difluorophenyl compounds demonstrated higher cytotoxicity than reference drugs, indicating the potential for these fluorinated compounds in cancer treatment (Yamali et al., 2017).

Fluorinated Compounds in Photochromic Applications

Research into fluorinated diphenylpolyenes, including those with difluorophenyl groups, has explored their crystal structures and emission properties. This work illustrates the application of fluorinated compounds in developing materials with specific optical properties (Sonoda et al., 2007).

Stabilization of Photochromic Compounds

Fluoroalcohols, including 2-fluoroethanol, have been found to stabilize the colored merocyanine forms of photochromic compounds, demonstrating their utility in materials science for developing advanced optical materials (Suzuki et al., 1998).

Propriétés

IUPAC Name |

(1S)-1-(2,5-difluorophenyl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKXNTSGRRTPQV-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2818817.png)

![N-1,3-benzodioxol-5-yl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2818820.png)

![2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone](/img/structure/B2818825.png)

![2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2818827.png)

![6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818829.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2818834.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)pivalamide](/img/structure/B2818835.png)

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2818836.png)